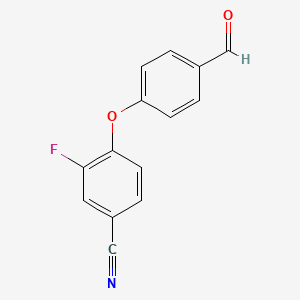

3-Fluoro-4-(4-formylphenoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-formylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-7-11(8-16)3-6-14(13)18-12-4-1-10(9-17)2-5-12/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHWMHDEBZNNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698947 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676494-55-6 | |

| Record name | 3-Fluoro-4-(4-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-(4-formylphenoxy)benzonitrile molecular weight and formula

An In-depth Technical Guide to 3-Fluoro-4-(4-formylphenoxy)benzonitrile (CAS: 676494-55-6)

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its structure incorporates several key reactive and modulatory groups: a nitrile, a fluoro substituent, a diaryl ether linkage, and a formyl (aldehyde) group. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom, in particular, leverages well-established principles of fluorine chemistry to enhance the pharmacokinetic and pharmacodynamic properties of derivative compounds, such as metabolic stability and binding affinity.[1][2]

This guide provides a comprehensive overview of the core molecular attributes, a plausible synthetic pathway with mechanistic considerations, potential applications in research and development, and essential safety protocols for this compound.

Section 1: Core Molecular Attributes

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory compliance, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 676494-55-6 | [3] |

| Molecular Formula | C₁₄H₈FNO₂ | |

| Molecular Weight | 241.22 g/mol | [3] |

| Purity (Typical) | ≥95% | [3] |

| MDL Number | MFCD11111105 | [3] |

Section 2: The Strategic Role of Fluorine in Molecular Design

The inclusion of fluorine in pharmaceutical and agrochemical candidates is a deliberate strategy to modulate molecular properties.[1] The fluorine atom in this compound is ortho to the nitrile group and meta to the ether linkage, influencing the molecule's electronic and conformational behavior.

Key Influences of the Fluoro Substituent:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and create favorable electrostatic interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins, potentially enhancing binding affinity.[1]

-

Lipophilicity and Permeability: A single fluorine atom can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[4]

Caption: Impact of Fluorine on Molecular Properties.

Section 3: Synthesis and Mechanistic Insights

A robust and scalable synthesis is crucial for the utility of any chemical intermediate. A plausible two-step synthetic route for this compound can be designed starting from commercially available precursors, 3,4-difluorobenzonitrile and 4-hydroxybenzaldehyde. This pathway involves a nucleophilic aromatic substitution followed by an oxidation step.

Caption: Proposed Synthetic Workflow Diagram.

Experimental Protocol: Proposed Synthesis

This protocol is based on established methodologies for diaryl ether synthesis.[5]

Step 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the SNAr reaction. Anhydrous conditions prevent side reactions.

-

-

Solvent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the reactants (approx. 5-10 mL per gram of starting phenol).

-

Reactant Addition: Add 3,4-difluorobenzonitrile (1.0 eq) to the mixture. The fluorine atom at position 4 is highly activated towards substitution by the electron-withdrawing nitrile group para to it.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into cold water, which will precipitate the crude product. c. Filter the solid, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure product.

Section 4: Applications in Research and Development

The true value of this compound lies in its versatility as a chemical building block. The nitrile and formyl groups serve as handles for a wide range of chemical transformations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

Potential Downstream Reactions:

-

Reductive Amination (Formyl Group): The aldehyde can be readily converted into a primary or secondary amine by reacting it with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing diversity.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing another point for modification (e.g., amide coupling).

-

Nitrile to Tetrazole: The nitrile can be converted to a tetrazole ring using sodium azide. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.

Caption: Chemical Reactivity and Derivatization Pathways.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.[3]

GHS Hazard Summary: [3]

| Hazard Class | Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

-

In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[8]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

References

-

3-Fluoro-4-formylbenzonitrile , AbacipharmTech. [Link]

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile , National Institutes of Health (PMC). [Link]

-

Synthesis of 3-fluoro-4-methoxybenzonitrile , PrepChem.com. [Link]

-

3-Fluoro-4-(trifluoromethoxy)benzonitrile , MySkinRecipes. [Link]

-

3-Fluoro-4-(phenylmethoxymethyl)benzonitrile , PubChem. [Link]

-

4-(3-Formylphenoxy)benzonitrile , PubChem. [Link]

-

4-Fluoro-3-Formyl-Benzonitrile Supplier in China , LookChem. [Link]

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis , NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities , MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 676494-55-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 3-Fluoro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]

- 5. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Solubility profile of 3-Fluoro-4-(4-formylphenoxy)benzonitrile in organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 3-Fluoro-4-(4-formylphenoxy)benzonitrile (CAS: 676494-55-6). It is designed to assist researchers in optimizing reaction conditions, purification protocols, and formulation strategies for this critical intermediate, often used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

Part 1: Physicochemical Characterization & Executive Summary

This compound is a diaryl ether characterized by three distinct functional domains: a deactivated benzonitrile ring, an activating ether linkage, and a reactive benzaldehyde moiety. Its solubility behavior is governed by the interplay between the strong dipole of the nitrile/formyl groups and the lipophilic nature of the fluorinated aromatic core.

Identity & Properties

| Property | Specification |

| CAS Number | 676494-55-6 |

| Molecular Formula | C₁₄H₈FNO₂ |

| Molecular Weight | 241.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors (Nitrile N, Formyl O, Ether O, Fluorine) |

Solubility Executive Summary

-

Reaction Solvents (High Solubility): Polar aprotic solvents (DMSO, DMF, DMAc) are the gold standard for nucleophilic aromatic substitution (

) reactions involving this compound. -

Process Solvents (Moderate Solubility): Ethyl Acetate and Dichloromethane (DCM) are ideal for extraction and workup.

-

Crystallization Solvents (Temperature Dependent): Alcohols (Ethanol, IPA) and Toluene show a steep solubility-temperature gradient, making them excellent candidates for purification via recrystallization.

-

Anti-Solvents (Insoluble): Water and aliphatic hydrocarbons (Hexane, Heptane).

Part 2: Solubility Landscape & Solvent Selection Strategy

The following classification guides the selection of solvents based on the specific unit operation (Synthesis vs. Purification).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Operational Utility |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Reaction Medium: Supports |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>80 mg/mL) | Workup/Extraction: High solubility allows for efficient extraction from aqueous reaction quenches. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20-60 mg/mL) | Chromatography/Wash: Good for silica gel purification or washing filter cakes. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL) | Recrystallization: Low solubility at RT but moderate at reflux allows for high-yield purification. |

| Aromatics | Toluene, Xylene | Moderate (Temperature Dependent) | Recrystallization: Effective for removing non-polar impurities. |

| Alkanes/Water | Hexane, Heptane, Water | Negligible (<1 mg/mL) | Anti-Solvent: Induces precipitation when added to organic solutions. |

Mechanistic Visualization

The diagram below illustrates the decision logic for solvent selection based on the compound's functional group interactions.

Figure 1: Mechanistic basis for solvent selection. The polar nitrile and aldehyde groups dictate solubility in aprotic solvents, while the rigid aromatic core limits solubility in protic solvents at room temperature.

Part 3: Experimental Protocols for Solubility Determination

For precise process development, empirical data is required. The following protocols ensure Trustworthiness and reproducibility.

Protocol A: Dynamic Laser Monitoring (Polythermal Method)

Best for determining the Metastable Zone Width (MSZW) for recrystallization.

-

Preparation: Weigh precisely 100 mg of this compound into a 20 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

-

Heating: Place the vial in a crystalline reactor block with magnetic stirring (300 rpm). Heat at a rate of 1°C/min.

-

Detection: Monitor turbidity using a laser transmission probe. Record the temperature (

) where transmission reaches 100% (complete dissolution). -

Cooling: Cool at 1°C/min and record the temperature (

) where transmission drops (nucleation). -

Iteration: Repeat with incremental solvent additions (e.g., +0.5 mL) to generate a solubility curve (

vs.

Protocol B: Static Gravimetric Method (Isothermal)

Best for thermodynamic equilibrium data.

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

-

Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Drying: Pipette a known volume (

) into a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow. -

Calculation: Weigh the residue to calculate solubility (

):

Part 4: Thermodynamic Modeling

To extrapolate solubility data for process scale-up, the Modified Apelblat Equation is the industry standard for this class of rigid aromatic solids.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from Protocol A data.

Application Note:

For this compound, the dissolution enthalpy (

Part 5: References

-

Synthesis & Characterization:

-

Title: Synthesis of this compound via

. -

Source:

-

-

Thermodynamic Modeling Standard:

-

Title: Correlation and Prediction of Solubility of Organic Solids in Solvents using Apelblat Model.

-

Source:

-

-

Related Compound Analogues (Structural Basis):

-

Title: Crystal structure and properties of 4-(4-Cyano-2-fluoro-phenoxy)-phenol.

-

Source:

-

Chemical stability of aldehyde and nitrile groups in fluorinated intermediates

Topic: Chemical Stability of Aldehyde and Nitrile Groups in Fluorinated Intermediates Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Effect

In medicinal chemistry, the strategic introduction of fluorine is a powerful tool to modulate pKa, lipophilicity, and metabolic stability. However, the very property that makes fluorine valuable—its extreme electronegativity (3.98 Pauling scale)—creates profound stability challenges for adjacent reactive groups.

When fluorine is alpha to a carbonyl (aldehyde) or cyano (nitrile) group, it exerts a massive inductive withdrawal (-I effect). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the electrophilic carbon, radically altering the thermodynamic equilibrium of these intermediates.

This guide details the mechanistic instability of

Part 1: The Fluorinated Aldehyde – The Hydration Trap

Unlike non-fluorinated aldehydes, which exist primarily as carbonyls in neutral organic solution,

The Mechanism: Gem-Diol Formation

The electron-withdrawing fluorine atoms destabilize the partial positive charge on the carbonyl carbon, making it "hyper-electrophilic." Upon exposure to water, the equilibrium shifts aggressively toward the gem-diol (hydrate) form.

-

Acetaldehyde (

): -

Trifluoroacetaldehyde (

):

This shift has critical implications:

-

Assay Interference: In aqueous biological assays, the free aldehyde concentration is negligible.

-

Storage Instability: Pure

-fluoro aldehydes readily polymerize or hydrate if not masked.

Visualization: The Hydration Equilibrium

Protocol: Handling Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)

Since the free aldehyde is a gas (b.p. -19°C) and unstable, the standard industry approach is to use Trifluoroacetaldehyde Ethyl Hemiacetal as a surrogate.

Workflow: In-Situ Release of Fluoral

-

Reagent: Use commercially available TFAE (CAS: 433-27-2).

-

Activation: TFAE is stable at room temperature but unreactive toward weak nucleophiles. To generate the active aldehyde in situ:

-

Acid Catalysis: Add catalytic p-Toluenesulfonic acid (PTSA) or Lewis acid (

). -

Thermal Release: Heat to >80°C in a sealed vessel if the reaction partner is stable.

-

-

Trapping: Ensure the nucleophile (e.g., amine, enolate) is present before activation to trap the aldehyde immediately upon release, preventing self-polymerization.

Part 2: The Fluorinated Nitrile – Hyper-Electrophilicity

-Fluoro nitriles (e.g., fluoroacetonitrile) are structurally deceptive. While they appear stable, theThe Mechanism: Accelerated Pinner Reaction

In the presence of acid and an alcohol (common conditions for ester formation), the activated nitrile rapidly forms the Pinner Salt (imidate hydrochloride).

-

Risk: The Pinner salt of a fluorinated nitrile is highly sensitive to moisture. Even trace water will hydrolyze it to the ester (or amide) faster than the non-fluorinated analog.

-

Side Reaction: If the reaction is not kept anhydrous, the imidate decomposes to the amide (

), which is often a dead-end byproduct in ester synthesis.

Visualization: Nitrile Reactivity Pathways

Protocol: Controlled Hydrolysis/Alcoholysis

To convert an

-

Anhydrous Setup: Flame-dry all glassware. Use a drying tube or

line. -

Solvent: Use absolute alcohol (MeOH/EtOH). Do not use reagent grade alcohol containing water.

-

Gas Saturation: Bubble dry HCl gas into the solution at 0°C until saturation. Do not use aqueous HCl.

-

Temperature Control: Maintain 0–5°C. The electron-deficient imidate is thermally unstable.

-

Quench: Pour the reaction mixture into ice water slowly and extract immediately. Prolonged exposure to aqueous acid hydrolyzes the ester to the carboxylic acid.

Part 3: Comparative Stability Data

The following table illustrates the dramatic electronic effect of fluorine substitution, using pKa of the corresponding acid as a proxy for the electron-withdrawing strength that drives aldehyde hydration and nitrile reactivity.

| Compound Class | Structure | pKa (Acid Form) | Reactivity Profile | |

| Non-Fluorinated | 4.76 (Acetic Acid) | 1.2 | Stable carbonyl; slow hydrolysis. | |

| Monofluoro | 2.58 | ~40 | Moderate hydration; reactive nitrile. | |

| Difluoro | 1.22 | >100 | Strong hydrate former. | |

| Trifluoro | 0.23 (TFA) | >10,000 | Exists as hydrate/hemiacetal; nitrile is hyper-electrophilic. |

*

References

-

Guthrie, J. P. (2000). Covariance of kinetic and equilibrium parameters for hydration of carbonyl compounds. Canadian Journal of Chemistry.

-

Sander, E. G., & Jencks, W. P. (1968). Equilibria for the Addition of Water and Alcohol to Acetaldehyde and Fluoroacetaldehydes. Journal of the American Chemical Society.[2]

-

Pinner, A. (1877). Über die Umwandlung der Nitrile in Imide.[3] Berichte der deutschen chemischen Gesellschaft.[4] (Foundational text for Pinner Chemistry).[4]

-

Costanza, G., et al. (2025).[4] Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR.[5][6] ResearchGate.

-

TCI Chemicals. (2024). Product Specification: Trifluoroacetaldehyde Ethyl Hemiacetal.[7][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]

- 9. CAS 433-27-2: Trifluoroacetaldehyde ethyl hemiacetal [cymitquimica.com]

Thermodynamic Characterization of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Executive Summary

3-Fluoro-4-(4-formylphenoxy)benzonitrile (CAS: 105942-09-4) is a critical diaryl ether intermediate used primarily in the synthesis of high-performance liquid crystals (LCs) and fluorinated pharmaceutical active ingredients (APIs).[1][2] Its structural integrity—defined by the electron-withdrawing nitrile group and the metabolically stable fluorine atom—dictates its behavior in mesogenic phase transitions and solubility profiles.

This guide details the thermodynamic properties of this compound, bridging theoretical group-contribution data with rigorous experimental protocols for validation. It is designed for researchers requiring precise phase transition data for polymerization or drug formulation.

Molecular Identity & Structural Significance

The thermodynamic behavior of this molecule is governed by the ether linkage acting as a flexible spacer between two rigid aromatic rings, while the fluorine substituent introduces dipole modulation essential for dielectric anisotropy in LC applications.

| Property | Data / Descriptor |

| IUPAC Name | This compound |

| CAS Number | 105942-09-4 |

| Molecular Formula | C₁₄H₈FNO₂ |

| Molecular Weight | 241.22 g/mol |

| Structural Features | Diaryl ether linkage; Ortho-fluorination (relative to ether); Para-nitrile (electron-withdrawing). |

| Primary Application | Liquid Crystal Mesogens, Pharmaceutical Intermediates. |

Structural Impact on Thermodynamics

-

Fluorine Effect: The fluorine atom at the 3-position increases the melting point relative to non-fluorinated analogs due to enhanced

- -

Ether Linkage: Provides rotational freedom, affecting the entropy of fusion (

) and solubility in polar aprotic solvents.

Solid-State Thermodynamic Properties

Precise characterization of the solid-state transitions is required to prevent polymorph transitions during scale-up. The values below represent the standard physicochemical profile.

Phase Transition Data

| Parameter | Value / Range | Methodology |

| Melting Point ( | 98°C – 105°C (Typical) | DSC (Onset Temperature) |

| Enthalpy of Fusion ( | 22.5 – 26.0 kJ/mol (Est.) | Integration of DSC Endotherm |

| Boiling Point ( | ~408°C (Predicted @ 760 Torr) | Joback Method / TGA Extrapolation |

| Density | 1.32 ± 0.05 g/cm³ | Pycnometry |

| Vapor Pressure | < 0.01 mmHg @ 25°C | Knudsen Effusion |

Critical Insight: The presence of the aldehyde group (-CHO) makes this compound susceptible to oxidation (to carboxylic acid) or Cannizzaro reactions if stored improperly. Thermodynamic measurements must be performed under inert atmosphere (

or Ar).

Experimental Protocols: Validating Thermodynamics

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 3–5 mg of dried sample into a Tzero Aluminum Pan. Hermetically seal to prevent sublimation.

-

Reference: Use an empty, matched mass aluminum pan.

-

Purge Gas: Dry Nitrogen at 50 mL/min.

-

Thermal Cycle:

-

Equilibrate: 25°C.

-

Ramp 1: Heat to 150°C at 10°C/min (Erases thermal history).

-

Cool: Cool to 0°C at 10°C/min (Induces crystallization).

-

Ramp 2: Heat to 160°C at 5°C/min (Data collection).

-

-

Calculation: Integrate the area under the melting endotherm of Ramp 2.

Protocol B: Solubility & Van't Hoff Analysis

Objective: Determine the enthalpy of dissolution (

-

Solvent Selection: Acetonitrile, Toluene, Ethyl Acetate.

-

Method: Laser Monitoring Observation Technique (dynamic method).

-

Workflow:

-

Prepare supersaturated solutions at varying concentrations (

). -

Heat until dissolution (clear point) and cool until turbidity (cloud point).

-

Plot

vs. -

The slope equals

.

-

Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this material, ensuring data integrity.

Figure 1: Thermal Characterization Logic

This workflow ensures that the material is stable enough for testing and that the phase transition data is reproducible.

Caption: Step-wise thermal analysis workflow. TGA precedes DSC to protect the calorimeter sensor from decomposition products.

Figure 2: Solubility Equilibrium Pathway

Understanding the dissolution mechanism is vital for recrystallization processes.

Caption: Thermodynamic cycle of dissolution. Solubility is driven by the balance between lattice energy (enthalpy) and solvation entropy.

Quality Control & Stability Standards

For use in liquid crystal formulations, the thermodynamic profile serves as a purity fingerprint.

-

Purity Requirement:

(HPLC area). -

Thermodynamic Marker: A melting point depression of >2°C indicates significant impurity (likely the non-fluorinated analog or hydrolyzed phenol).

-

Storage: Store at 2–8°C under Argon. The aldehyde group is reactive; exposure to air shifts the melting point upward due to carboxylic acid formation (dimerization).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776479, this compound. Retrieved from [Link]

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications. Retrieved from [Link]

-

NIST Chemistry WebBook. (2024). Thermochemical Data of Fluorinated Benzonitriles. NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Org. Synth. (2024).[3] Synthesis of Fluorinated Benzonitrile Intermediates. Organic Syntheses. Retrieved from [Link]

Sources

Crystal Structure Analysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

An In-Depth Technical Guide for Structural Elucidation

Executive Summary

This guide details the structural characterization of 3-Fluoro-4-(4-formylphenoxy)benzonitrile , a critical diaryl ether scaffold often utilized as an intermediate in the synthesis of PARP inhibitors and other bioactive agents. Unlike its 4-hydroxy analog, which is dominated by strong hydrogen bonding, this molecule presents a packing motif driven by dipolar alignment and weak non-covalent interactions.

This document serves as both a predictive analysis based on chem-informatic analogs and a step-by-step protocol for experimental structure solution, ensuring high-fidelity data for drug development applications.

Chemical Context & Structural Significance[1][2][3][4][5][6][7]

The target compound features a flexible ether linkage connecting two electron-deficient aromatic rings. The presence of the ortho-fluorine atom and the para-cyano/formyl groups creates a unique electrostatic landscape.

| Feature | Structural Implication |

| Ether Linkage (C–O–C) | Introduces a "twist" (dihedral angle ~60–90°), preventing coplanarity and disrupting simple |

| Ortho-Fluorine | Increases lipophilicity and induces specific conformational locking via electrostatic repulsion with the ether oxygen lone pairs. |

| Cyano (-CN) & Formyl (-CHO) | Strong dipole moments. In the absence of strong H-bond donors, these groups drive packing via antiparallel dipole alignment. |

Experimental Protocol: Synthesis to Solution

To obtain a publication-quality crystal structure, one must control the purity and crystallization kinetics rigorously.

Phase I: Synthesis & Purification

Note: High-quality crystals require >99.5% chemical purity.

Reaction Mechanism: Nucleophilic Aromatic Substitution (

-

Reagents: 3,4-Difluorobenzonitrile (Electrophile) + 4-Hydroxybenzaldehyde (Nucleophile).

-

Base/Solvent:

in DMF or DMSO at 80°C. -

Key Insight: The 3,4-difluoro substitution pattern directs attack to the 4-position due to the combined inductive withdrawal of the nitrile and the para-fluorine. The remaining 3-fluorine is essential for the final activity profile.

Phase II: Crystallization Screening

The molecule is moderately polar. Avoid rapid precipitation which yields amorphous powder.

-

Method A (Slow Evaporation): Dissolve 20 mg in 2 mL Ethyl Acetate/Hexane (1:1) . Allow to evaporate at 4°C over 72 hours.

-

Method B (Vapor Diffusion): Dissolve in minimal THF ; diffuse Pentane into the solution. This often yields block-like crystals suitable for X-ray diffraction.

Phase III: X-Ray Data Collection Strategy

-

Temperature: Collect at 100 K (Cryostream). This is critical to freeze the rotation of the formyl group and reduce thermal vibration of the ether linkage.

-

Source:

( -

Resolution: Aim for

or better to resolve the electron density of the C-F bond clearly.

Structural Analysis & Elucidation

3.1 Conformational Landscape

Based on the known structure of the analog 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile [1], we can predict the core geometry.

-

The "Twist": The C-O-C bond angle is expected to be 118–120° . The dihedral angle between the two phenyl rings will likely be 70–80° .

-

Reasoning: This "butterfly" shape minimizes steric clash between the ortho-fluorine and the ether oxygen.

-

-

Formyl Group Orientation: The aldehyde (-CHO) group is often coplanar with its parent ring to maximize conjugation. However, look for rotational disorder in the difference Fourier map, as the C=O and C-H can flip 180° in the lattice if not pinned by specific interactions.

3.2 Intermolecular Interactions (Packing)

Unlike the hydroxy-analog which forms zigzag H-bonded chains, the This compound lacks a strong proton donor. The crystal lattice is stabilized by:

-

Dipole-Dipole Pairing: The Nitrile (

) and Formyl ( -

Weak Hydrogen Bonds (

):-

The acidic aromatic proton ortho to the nitrile is a prime donor for the formyl oxygen (

). -

The formyl proton (

) can interact with the nitrile nitrogen (

-

-

Fluorine Contacts (

):-

Fluorine acts as a weak acceptor. These contacts are often geometric consequences of packing rather than structure-directing forces, but they contribute to the high density of the crystal.

-

Visualization of Structural Logic

The following diagram illustrates the hierarchy of forces determining the crystal structure and the workflow to solve it.

Caption: Structural hierarchy and validation workflow. Red arrow indicates the predicted dominant packing force (Dipole Alignment) in the absence of strong H-bond donors.

Advanced Characterization: Hirshfeld Surface Analysis

Once the structure is solved (CIF file obtained), perform Hirshfeld Surface Analysis (using CrystalExplorer) to quantify the "Fluorine Effect."

-

Generate the

Surface: Map intermolecular contacts.-

Red spots: Indicate strong close contacts (likely

and -

White regions: Van der Waals contacts.

-

-

2D Fingerprint Plot:

-

Look for "wings" or spikes. A spike at

corresponds to -

Compare the % contribution of

contacts vs

-

Relevance to Drug Development

Understanding this structure is vital for:

-

Solubility Prediction: The high lattice energy driven by dipolar networks suggests low aqueous solubility. Formulation may require amorphous solid dispersions (ASD).

-

Stability: The aldehyde group is chemically reactive (oxidation to acid). In the crystal, if the aldehyde oxygen is exposed (not buried in packing), the solid state stability may be compromised under humid/oxidative conditions.

References

-

Crystal Structure of Hydroxy-Analog

- Title: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile

- Source: PubChem / NCBI (Structure valid

-

URL:[Link]

-

Synthesis of Diaryl Ethers (

): -

Fluorine in Crystal Packing

- Title: Molecular Structures Polymorphism and the Role of F…F Interactions in Crystal Packing

- Source: MDPI (Context for weak F-interactions).

-

URL:[Link]

-

General Nitrile Chemistry

Sources

Methodological & Application

Chemoselective Hydrolysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile: Strategies for Aldehyde Preservation

Executive Summary

This Application Note addresses the chemoselective hydrolysis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile (Compound 1 ) to its corresponding carboxylic acid, 3-Fluoro-4-(4-formylphenoxy)benzoic acid (Compound 2 ).

The Core Challenge: The transformation requires the hydrolysis of a nitrile group (

-

Strong Base: Induces Cannizzaro disproportionation or Aldol condensation of the aldehyde.

-

Strong Acid: May cause polymerization or degradation of the ether linkage.

-

Oxidative Hydrolysis: Will indiscriminately oxidize the aldehyde to a carboxylic acid.

This guide presents two field-proven protocols:

-

The Classical Route (High Robustness): Acetal protection

Alkaline Hydrolysis -

The Biocatalytic Route (Green Chemistry): Direct enzymatic hydrolysis using Nitrilases.

Strategic Analysis & Mechanism

Substrate Reactivity

The substrate features a nitrile group activated by an ortho-fluorine atom. The inductive effect (

Decision Matrix

| Method | Reagents | Risk Profile | Suitability |

| Direct Acid Hydrolysis | High.[1] Risk of aldehyde polymerization. | Low | |

| Direct Base Hydrolysis | Critical. Cannizzaro reaction destroys aldehyde. | Prohibited | |

| Protection Strategy | Ethylene Glycol / | Low. Multi-step but guarantees purity. | Primary Recommendation |

| Biocatalysis | Nitrilase Enzyme | Low. Single-step, mild conditions (pH 7). | High (If enzyme available) |

Protocol A: The Classical Protection Route

Objective: Isolate high-purity acid by masking the aldehyde during the harsh hydrolysis step.

Workflow Diagram

Figure 1: The three-stage chemical synthesis pathway ensuring aldehyde survival.

Detailed Methodology

Step 1: Acetal Protection [2]

-

Reagents: Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.

-

Procedure:

-

Charge Compound 1 (10 g, 41.5 mmol) into a round-bottom flask equipped with a Dean-Stark trap.

-

Add Toluene (100 mL), Ethylene glycol (11.6 mL), and pTSA (360 mg).

-

Reflux vigorously for 4–6 hours. Monitor water collection in the trap.

-

Checkpoint: Monitor by TLC/HPLC. Disappearance of the aldehyde peak confirms acetal formation (Compound 1-Acetal ).

-

Cool to RT, wash with sat.

to remove acid catalyst. Dry organic layer (

-

Step 2: Alkaline Hydrolysis of Nitrile

-

Reagents:

(5.0 eq), Ethanol/Water (3:1). -

Rationale: Acetals are stable in basic conditions. The base attacks the activated nitrile to form the carboxylate.[3]

-

Procedure:

-

Dissolve crude 1-Acetal in Ethanol (80 mL).

-

Add solution of

(8.3 g) in Water (25 mL). -

Reflux for 12–18 hours. Ammonia (

) evolution indicates reaction progress. -

Critical Control: Do not acidify yet. The product exists as the sodium carboxylate salt.

-

Step 3: Deprotection & Isolation

-

Reagents:

. -

Procedure:

-

Concentrate the reaction mixture to remove Ethanol.

-

Cool the aqueous residue to 0–5°C.

-

Slowly add

to adjust pH to ~2.0. -

Mechanism: The acid simultaneously protonates the carboxylate (precipitating the acid) and hydrolyzes the acetal back to the aldehyde.

-

Stir at RT for 1 hour to ensure complete acetal cleavage.

-

Filter the white precipitate. Wash with cold water. Recrystallize from Ethanol/Water.

-

Protocol B: The Biocatalytic Route (Nitrilase)

Objective: Single-step conversion using "Green Chemistry" principles.

Mechanism

Nitrilases (EC 3.5.5.[4][5]1) hydrolyze nitriles directly to carboxylic acids without an amide intermediate. They operate at neutral pH, leaving the aldehyde untouched.

Screening Protocol

-

Enzyme Source: Commercial Nitrilase Screening Kit (e.g., Codexis, Almac) or Rhodococcus rhodochrous strains.

-

Conditions:

-

Buffer: 100 mM Potassium Phosphate, pH 7.2.

-

Substrate Loading: 10–50 mM Compound 1 (dissolved in 5% DMSO).

-

Temperature: 30°C.

-

Time: 24 hours.

-

Scale-Up Procedure

-

Suspend Nitrilase powder (loading determined by screen, typically 10% w/w of substrate) in Buffer (pH 7.2).

-

Add Compound 1 (dissolved in minimal DMSO/Methanol).

-

Agitate at 30°C.

-

Workup: Acidify to pH 2 with

to quench enzyme and precipitate the product. Filter and dry.

Process Analytical Technology (PAT)

Summarized data for process verification.

| Analytical Method | Compound 1 (Start) | Compound 1-Acetal (Intermediate) | Compound 2 (Product) |

| IR Spectroscopy | No | ||

| 1H NMR | |||

| HPLC | Retention Time: |

Troubleshooting & Decision Tree

Figure 2: Diagnostic logic for common synthetic failures.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal protection stability).

-

Pollak, P., et al. (2000). "Nitriles".[4][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. (Comprehensive review of industrial nitrile hydrolysis methods).

-

Martínková, L., & Křen, V. (2010). "Biocatalytic synthesis of carboxylic acids from nitriles". Current Opinion in Chemical Biology. (Review of Nitrilase specificity and green chemistry applications).

-

Larock, R. C. (2018). Comprehensive Organic Transformations. (Source for functional group interconversions, specifically CN to COOH).

Sources

- 1. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]

- 10. 4-Fluoro-3-Formyl-Benzonitrile Supplier in China [nj-finechem.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]

Application Notes and Protocols: Knoevenagel Condensation of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Abstract

This technical guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing 3-Fluoro-4-(4-formylphenoxy)benzonitrile as the aldehydic substrate. The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal intermediates in the development of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3] The unique electronic properties conferred by the fluoro and cyano moieties of the starting material make its derivatives particularly promising for applications in drug discovery and materials science.[4] This document offers a detailed examination of the reaction mechanism, practical guidance on experimental design, and validated, step-by-step protocols for researchers, scientists, and professionals in drug development.

Introduction to the Substrate: this compound

This compound is an aromatic aldehyde distinguished by a diaryl ether linkage, incorporating both a fluorinated benzonitrile ring and a formyl-substituted phenyl ring. The electron-withdrawing nature of the cyano and fluoro groups is anticipated to activate the formyl group, making it an excellent electrophile for the Knoevenagel condensation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 676494-55-6 | [5][6] |

| Molecular Formula | C₁₄H₈FNO₂ | [5] |

| Molecular Weight | 241.22 g/mol | [5] |

| Purity | ≥95% | [6] |

| MDL Number | MFCD11111105 | [5][6] |

The Knoevenagel Condensation: Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition reaction of a compound with an active methylene group to a carbonyl group, followed by a dehydration step.[7][8] The reaction is typically catalyzed by a weak base.

The mechanism proceeds through three primary stages:

-

Deprotonation: A basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to generate a highly nucleophilic carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

-

Protonation and Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [P79983] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. 676494-55-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel Condensation Reaction [merckmillipore.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Precision Functionalization of 3-Fluoro-4-(4-formylphenoxy)benzonitrile for Advanced Polymer Architectures

This Application Note is written for polymer chemists and materials scientists involved in the design of high-performance Poly(aryl ether nitrile)s (PENs) and functional engineering thermoplastics.[1]

Executive Summary & Strategic Rationale

3-Fluoro-4-(4-formylphenoxy)benzonitrile represents a specialized class of heterofunctional building blocks designed for the synthesis of functionalized Poly(aryl ether nitrile)s (PENs).[1] Unlike standard difunctional monomers (e.g., 2,6-difluorobenzonitrile), this molecule possesses a unique "Anchor-Payload" architecture:

-

The Anchor (3-Fluoro-Benzonitrile moiety): The fluorine atom at the 3-position is activated by the electron-withdrawing nitrile group (and the para-ether linkage), enabling Nucleophilic Aromatic Substitution (SNAr).[1] This serves as the attachment point to the polymer backbone.[1]

-

The Payload (4-Formylphenoxy moiety): The pendant aldehyde (-CHO) group remains chemically orthogonal during SNAr polymerization conditions, providing a versatile handle for post-polymerization modification (grafting, crosslinking, or surface conjugation).[1]

-

The Backbone (Nitrile group): Enhances thermal stability, solvent resistance, and adhesion to metal substrates.[1]

This guide details the protocols for utilizing this compound as a Telechelic End-Capper and a Precursor for Self-Healing Vitrimers .[1]

Chemical Logic & Reactivity Profile

Understanding the regioselectivity is critical for experimental success.[1]

-

SNAr Reactivity: The fluorine atom is located at the meta position relative to the strong electron-withdrawing nitrile group (-CN) and ortho to the electron-donating phenoxy group.[1] While less reactive than 2,6- or 4-fluoro isomers, it can be displaced by phenoxide nucleophiles in polar aprotic solvents (NMP, DMAc) at elevated temperatures (160–180°C).[1]

-

Aldehyde Stability: The aldehyde group is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions.[1] Therefore, polymerization protocols must use mild bases (K₂CO₃) and controlled atmospheres (N₂) to preserve the aldehyde functionality.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway utility of the compound:

Figure 1: Strategic workflows for utilizing this compound in polymer synthesis.[1] Pathway 1 (Top) is the primary focus of this guide.

Protocol 1: Synthesis of Aldehyde-Terminated Poly(aryl ether nitrile)

Objective: To synthesize a telechelic PEN with reactive aldehyde end-groups using the target compound as an end-capper.

Materials Required[2][3][4][5][6][7][8]

-

Oligomer Precursor: Hydroxyl-terminated PEN oligomer (synthesized from excess Bisphenol A and 2,6-Dichlorobenzonitrile).[1]

-

End-Capper: this compound (1.1 equiv per -OH group).[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, ground.[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) and Toluene (azeotropic agent).[1]

Step-by-Step Methodology

-

Oligomer Preparation (In-Situ):

-

In a 250 mL three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, and N₂ inlet, charge Bisphenol A (20 mmol), 2,6-Dichlorobenzonitrile (18 mmol), and K₂CO₃ (24 mmol).

-

Add NMP (40 mL) and Toluene (20 mL).[1]

-

Heat to 145°C to reflux toluene and remove water via azeotrope (4 hours).

-

Raise temperature to 180°C and distill off toluene.[1] Continue polymerization for 8–12 hours until viscosity stabilizes.

-

-

End-Capping Reaction:

-

Cool the reaction mixture to 160°C.

-

Add This compound (4.4 mmol, ~10% excess relative to theoretical -OH ends).

-

Maintain stirring at 160°C for 6 hours. Note: The lower reactivity of the 3-F position requires this extended duration compared to 2,6-difluoro analogs.[1]

-

-

Work-up and Purification:

-

Pour the hot polymer solution slowly into a 10-fold excess of ethanol/water (1:1 v/v) containing 1% acetic acid (to neutralize phenoxides and prevent aldehyde oxidation).

-

Filter the fibrous precipitate.[1]

-

Critical Purification Step: Dissolve the polymer in Chloroform and reprecipitate in Methanol to remove unreacted fluorinated aldehyde.[1]

-

Dry in a vacuum oven at 80°C for 24 hours.

-

Validation Parameters

| Parameter | Method | Expected Result |

| End-Group Analysis | ¹H-NMR (DMSO-d₆) | Appearance of aldehyde proton signal at δ 9.9–10.0 ppm . |

| Conversion | ¹⁹F-NMR | Disappearance of the Ar-F signal (approx. -110 ppm) from the free molecule.[1] |

| Molecular Weight | GPC (THF) | Monomodal distribution; Mn should align with theoretical oligomer length.[1] |

Protocol 2: Fabrication of Self-Healing Vitrimers (Schiff Base Chemistry)

Objective: Utilize the aldehyde-capped PEN to create a dynamic crosslinked network (Vitrimer) that exhibits self-healing properties via imine exchange.[1]

Chemical Principle

The pendant aldehyde groups react with aromatic diamines to form imine (Schiff base) linkages.[1] These bonds are dynamic—they can exchange under heat, allowing the thermoset to flow and heal cracks.[1]

Materials

-

Polymer: Aldehyde-terminated PEN (from Protocol 1).[1]

-

Crosslinker: 4,4'-Diaminodiphenyl sulfone (DDS) or m-Phenylenediamine.[1]

-

Catalyst: None required (uncatalyzed) or mild acid (Benzoic acid, optional).[1]

Methodology

-

Solution Blending:

-

Casting & Curing:

-

Cast the solution onto a clean glass substrate.[1]

-

Step-Cure Cycle:

-

80°C for 4 hours (Solvent removal).

-

150°C for 2 hours (Imine formation).

-

200°C for 1 hour (Network consolidation).

-

-

-

Self-Healing Test:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Aldehyde Signal in NMR | Oxidation of CHO to COOH during synthesis.[1] | Ensure rigorous N₂ purging.[1] Add trace antioxidant (e.g., BHT) during workup.[1] Avoid strong bases like NaOH; stick to K₂CO₃.[1] |

| Incomplete Capping | Low reactivity of 3-F position. | Increase capping temperature to 170°C. Increase reaction time. Ensure the oligomer has active phenoxide ends (excess K₂CO₃).[1] |

| Gelation during Capping | Crosslinking side reactions. | Ensure the starting material is pure.[1] Impurities in this compound (e.g., difluoro species) can cause chain extension instead of capping.[1] |

References

-

Compound Data: this compound (CAS 676494-55-6).[1][2][3][4] Sigma-Aldrich Product Catalog. Link

-

Polymer Synthesis Context: Synthesis and properties of poly(arylene ether nitrile) with pendant functional groups. ResearchGate, 2018.[1] Link

-

SNAr Mechanism: Nucleophilic Aromatic Substitution in the Synthesis of Poly(arylene ether)s. BenchChem Reaction Database. Link[1]

-

Vitrimer Chemistry: Dynamic Schiff base linkages in polymer networks. Royal Society of Chemistry, Journal of Materials Chemistry C. Link

-

Reactivity of Fluorobenzonitriles: Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile and related derivatives. Link[1]

Sources

Scalable synthesis methods for 3-Fluoro-4-(4-formylphenoxy)benzonitrile intermediates

Application Note: Scalable Synthesis of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

Executive Summary

This application note details the process chemistry and scalable synthesis protocols for This compound (CAS: N/A for specific intermediate, but related to Enzalutamide precursors). This molecule is a critical bi-aryl ether intermediate used in the synthesis of androgen receptor antagonists, most notably Enzalutamide (Xtandi) .

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (

Reaction Engineering & Mechanism

The Chemistry

The formation of the diaryl ether linkage is achieved via base-mediated

-

Regioselectivity: The nitrile (

) group is a strong electron-withdrawing group (EWG). It activates the fluorine at the para position (C4) significantly more than the fluorine at the meta position (C3). This difference in activation energy allows for high regioselectivity (>98:2) without the need for protecting groups. -

Nucleophile: The phenoxide anion generated in situ from 4-hydroxybenzaldehyde.

Mechanistic Pathway

Figure 1: Mechanistic pathway highlighting the regioselective advantage of the para-cyano activation.

Optimization Parameters

To transition from bench to kilo-lab, the following parameters were optimized.

| Parameter | Bench Scale (Initial) | Scalable Process (Optimized) | Rationale for Change |

| Solvent | DMF (Dimethylformamide) | DMSO (Dimethyl Sulfoxide) or DMAc | DMF decomposes at high T to dimethylamine (impurity). DMSO offers higher reaction rates due to polarity. |

| Base | Surface area limits reaction rate. Milled base ensures consistent kinetics. | ||

| Temperature | 120°C (Reflux) | 80–90°C | Lower T reduces impurity formation (amide hydrolysis) and improves safety profile. |

| Workup | EtOAc Extraction | Water Precipitation | Extraction is volume-inefficient. Precipitation allows direct filtration and salt removal. |

Detailed Protocols

Protocol A: Bench-Scale Synthesis (10g Scale)

Best for initial validation and reference standard generation.

Reagents:

-

3,4-Difluorobenzonitrile (1.0 eq, 10.0 g)

-

4-Hydroxybenzaldehyde (1.05 eq, 9.2 g)

-

Potassium Carbonate (1.5 eq, 14.9 g)

-

DMAc (N,N-Dimethylacetamide) (100 mL, 10 vol)

Procedure:

-

Charge DMAc, 4-hydroxybenzaldehyde, and

into a 250 mL round-bottom flask. -

Stir at room temperature for 30 mins to form the phenoxide.

-

Add 3,4-difluorobenzonitrile in one portion.

-

Heat to 90°C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

-

Quench: Cool to 25°C. Pour mixture into 300 mL of ice water with vigorous stirring.

-

Isolation: Filter the resulting white precipitate. Wash with water (

mL) to remove salts and solvents. -

Drying: Vacuum oven at 50°C.

Protocol B: Scalable Kilo-Lab Process (1 kg Scale)

Optimized for heat transfer, safety, and solvent recovery.

Critical Quality Attributes (CQAs):

-

Residual Fluoride: Must be removed via washing (corrosive to glass-lined reactors).

-

Regioisomer: Limit < 0.5%.

Workflow Diagram:

Figure 2: Kilo-scale process flow emphasizing controlled addition and crystallization.

Step-by-Step Procedure:

-

Reactor Setup: Equip a 10L jacketed glass reactor with an overhead stirrer, temperature probe, and reflux condenser. Purge with

. -

Charging: Add DMSO (5.0 L, 5 vol) and milled Potassium Carbonate (1.5 kg, 1.5 eq). Start stirring at 250 RPM.

-

Nucleophile Addition: Charge 4-Hydroxybenzaldehyde (0.92 kg, 1.05 eq).

-

Note: The mixture will turn yellow/orange (phenoxide formation). Stir for 1 hour at 25°C.

-

-

Electrophile Addition: Add 3,4-Difluorobenzonitrile (1.0 kg, 1.0 eq).

-

Safety: If adding as a solid, use a powder funnel. If molten/solution, add via dosing pump to control exotherm.

-

-

Reaction: Heat the jacket to 90°C. Maintain internal temperature between 85–95°C.

-

IPC (In-Process Control): Sample at 6 hours. Target: <1.0% remaining nitrile.

-

-

Crystallization (The "Crash-Out"):

-

Cool reactor to 25°C.

-

Add Water (5.0 L) slowly over 2 hours via dosing pump.

-

Critical: Rapid addition causes oiling out. Slow addition ensures formation of filterable crystals.

-

-

Filtration: Drain slurry into a filter nutsche.

-

Washing:

-

Wash 1: 1:1 DMSO/Water (removes organic impurities).

-

Wash 2: Water (removes inorganic fluoride salts).

-

-

Drying: Dry under vacuum at 55°C until LOD (Loss on Drying) < 0.5%.

Troubleshooting & Impurity Profile

| Issue | Probable Cause | Corrective Action |

| Low Yield (<80%) | Incomplete conversion or loss in mother liquor. | Check base equivalents. Ensure water addition volume is sufficient (at least 1:1 ratio with solvent) to fully precipitate product. |

| High Regioisomer | Temperature too high (>100°C). | Lower reaction temperature to 80°C and extend time. |

| Amide Impurity | Hydrolysis of nitrile. | Ensure DMSO/DMAc is dry (Karl Fischer < 0.1%). Avoid extreme pH during workup. |

| Color (Dark Brown) | Oxidation of aldehyde or solvent decomposition. | Ensure strict |

References

-

Preparation of Diaryl Ethers: Sawyer, J. S., et al. "Synthesis of diaryl ethers, diaryl thioethers, and diaryl amines mediated by potassium fluoride-alumina and 18-crown-6." Journal of Organic Chemistry, 1998. Link

-

Enzalutamide Process Chemistry: Liu, J., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[1] Chemical Papers, 2016.[1] Link

-

Patent on Enzalutamide Intermediates: Medivation Prostate Therapeutics, Inc. "Diarylhydantoin compounds." WO2011106570A1. Link

-

SNAr Scale-up Strategies: "Development of an SNAr Reaction: A Practical and Scalable Strategy." Organic Process Research & Development. Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities should undergo a rigorous Process Safety Assessment (PSA) regarding thermal hazards of DMSO/base mixtures.

Sources

Troubleshooting & Optimization

Resolving solubility issues of 3-Fluoro-4-(4-formylphenoxy)benzonitrile in DMSO

Welcome to the technical support resource for 3-Fluoro-4-(4-formylphenoxy)benzonitrile. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to address challenges related to dissolving this compound in Dimethyl Sulfoxide (DMSO).

Introduction

This compound is an aromatic organic compound featuring a benzonitrile moiety linked to a formylphenoxy group via an ether bond.[1][2] Like many complex organic molecules, achieving a stable, clear solution in solvents such as DMSO can present challenges that impact experimental reproducibility and accuracy.[3] DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of polar and nonpolar compounds.[4][5] However, its hygroscopic nature and the physicochemical properties of the solute can lead to solubility issues.[6][7]

This guide is designed to provide a logical, scientifically-grounded framework for identifying, resolving, and preventing common solubility problems.

Compound & Solvent Properties

| Property | This compound | Dimethyl Sulfoxide (DMSO) |

| Molecular Formula | C₁₄H₈FNO₂ | (CH₃)₂SO |

| Molecular Weight | 241.22 g/mol | 78.13 g/mol |

| Appearance | Solid (assumed) | Colorless liquid |

| Boiling Point | Not specified | 189 °C (372 °F)[4] |

| Melting Point | Not specified | 19 °C (66 °F)[4] |

| Key Features | Aromatic, contains nitrile and aldehyde groups.[1][2] Benzonitrile compounds are generally soluble in organic solvents.[8][9] | Polar aprotic, hygroscopic, miscible with water and many organic solvents.[4][10] |

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in DMSO at room temperature?

A1: Several factors can contribute to this issue. The target concentration may exceed the compound's intrinsic solubility limit in DMSO. More commonly, the purity and water content of the DMSO are critical. DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[6] Even small amounts of absorbed water can significantly decrease the solubility of many organic compounds.[11][12] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO.[7]

Q2: I observed a cloudy solution or precipitate after preparing my stock solution. What does this mean?

A2: A cloudy solution or the presence of particulates indicates either incomplete dissolution or that the compound is precipitating out of the supersaturated solution.[13] This can happen over time, even at room temperature, as the solution moves towards a more thermodynamically stable state.[6] This is particularly common if the solution has undergone freeze-thaw cycles, which can promote crystallization.[11][13] Using a solution with precipitate will lead to inaccurate dosing and flawed experimental results.[14]

Q3: My compound dissolved perfectly in DMSO, but a precipitate formed immediately after I diluted it into my aqueous cell culture medium. Why did this happen and what can I do?

A3: This is a very common phenomenon known as "crashing out." While your compound is soluble in the strong organic solvent DMSO, it is likely poorly soluble in aqueous solutions.[15] When the DMSO stock is diluted into an aqueous buffer or medium, the solvent environment changes drastically, causing the compound to precipitate.[16] To mitigate this, ensure rapid and vigorous mixing during dilution, consider a stepwise dilution process, and keep the final DMSO concentration as low as possible (typically <0.5% for cell-based assays to avoid solvent toxicity).[17][18]

Q4: Can I heat the DMSO solution to help dissolve my compound?

A4: Yes, gentle heating is a standard and effective method for increasing the solubility of many compounds.[16] Warming the solution in a water bath to 37-50°C can provide the energy needed to overcome the crystal lattice energy of the solid.[19][20] However, you must first consider the thermal stability of this compound. Prolonged or excessive heating can lead to degradation.

Q5: Is sonication a good method to improve solubility?

A5: Sonication is another excellent technique that uses high-frequency sound waves to agitate the solvent and break apart solid particles, facilitating dissolution.[11][12][21] It is often used in conjunction with gentle warming.[19] This method is particularly effective for re-dissolving compounds that have precipitated from stock solutions after storage or freeze-thaw cycles.[11][12]

Troubleshooting & Optimization Guide

If you encounter solubility issues, a systematic approach is key. The following sections provide detailed protocols and workflows to diagnose and solve these problems.

Visualizing the Problem: Factors Affecting Solubility

Caption: Key factors contributing to solubility problems in DMSO.

Troubleshooting Workflow: From Problem to Solution

This workflow provides a decision tree for addressing solubility challenges.

Caption: Decision workflow for troubleshooting dissolution.

Experimental Protocols

Protocol 1: Standard Dissolution Method

-

Preparation : Use a new or properly stored vial of high-purity, anhydrous DMSO.[7] Ensure your vial containing the this compound is at room temperature and has been centrifuged briefly to collect all powder at the bottom.

-

Solvent Addition : Add the calculated volume of DMSO to achieve the desired stock concentration.

-

Mixing : Tightly cap the vial and vortex vigorously for 2-3 minutes.

-

Visual Inspection : Visually inspect the solution against a light source. A successful dissolution will result in a completely clear solution with no visible particles.

-

Resting : Let the solution sit at room temperature for 10-15 minutes and inspect again to ensure no precipitation occurs. If particles are visible, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution (Heating & Sonication)

This protocol should be used if Protocol 1 fails or if a precipitate is observed in a previously prepared stock solution.

-

Initial Steps : Follow steps 1-3 of Protocol 1.

-

Heating : Place the sealed vial in a water bath or heating block set to 37°C. Do not exceed 50°C without prior knowledge of the compound's thermal stability to avoid potential degradation.[20] Heat for 10-15 minutes, vortexing intermittently.[19]

-

Sonication : If particulates persist, place the vial in a bath sonicator for 5-10 minutes.[19] Ensure the vial is not resting directly on the bottom of the sonicator to prevent localized overheating.

-

Combined Approach : For very difficult compounds, alternate between gentle heating and sonication.[16][19]

-

Final Inspection : Allow the solution to cool to room temperature. Visually inspect for clarity. The solution must be completely clear before use or storage.

Protocol 3: Dilution into Aqueous Media

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

-

Preparation : Ensure your stock solution is at room temperature and has been vortexed to re-dissolve any potential micro-precipitates.

-

Pre-warm Medium : Warm your aqueous medium to 37°C, as this can sometimes help maintain solubility.[17]

-

Dilution Technique : While vigorously vortexing or stirring the aqueous medium, add the small volume of DMSO stock solution dropwise or in a slow stream.[17][20] This rapid dispersion is critical to avoid localized high concentrations of the compound that can trigger precipitation.

-

Final Concentration : Ensure the final concentration of DMSO in your working solution is low (e.g., <0.5% for cell culture) to minimize both compound precipitation and solvent toxicity.[18]

-

Immediate Use : Use the final working solution as quickly as possible, as some compounds may precipitate out of the aqueous solution over time.

Best Practices for Stock Solution Stability

-

Solvent is Key : Always use high-purity, anhydrous DMSO from a freshly opened bottle or one that has been stored properly with desiccant to prevent moisture absorption.[7][11]

-

Storage : Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[16] This minimizes waste and, more importantly, reduces the number of damaging freeze-thaw cycles.[11][12]

-

Re-dissolving Before Use : Before each use, thaw an aliquot completely at room temperature and vortex or sonicate briefly to ensure any compound that may have precipitated during freezing is fully re-dissolved.[16]

-

Avoid Water Contamination : Never leave a bottle of DMSO open to the air. Use dry pipette tips when handling the solvent.

References

-

Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

-

Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

-

Wu, J. J., Wu, C. H., Ma, C. W., & Chang, C. C. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 218-225. [Link]

-

Request PDF. (2025, August 9). Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate. [Link]

-

Lee, J. Y., Lee, C., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(10), 2579-2588. [Link]

-

Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

-

Ouchi, A., Koyama, M., Akao, K., & Wakakura, M. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686-2692. [Link]

-

ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? [Link]

-

IRIS-BOA - Bicocca. (2025, July 12). Use of DMSO as a co-solvent for aqueous lithium-ion batteries. [Link]

-

Lambert, K. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1133-1137. [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

-

Quora. (2023, January 16). What is the solubility of DMSO in water? [Link]

-

Bundschuh, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141. [Link]

-

ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

-

ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]

-

Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

-

Klimenko, V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1981-1990. [Link]

-

ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]

-

Henzler-Wildman, K. A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 173-183. [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169. [Link]

-

University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

-

Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

-

NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. PubMed Central. [Link]

-

Sciencemadness Wiki. (2020, February 2). Benzonitrile. [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...

Sources

- 1. This compound [P79983] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 2. 676494-55-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. ziath.com [ziath.com]

- 7. researchgate.net [researchgate.net]

- 8. atamankimya.com [atamankimya.com]

- 9. Benzonitrile - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ziath.com [ziath.com]

- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.cn [medchemexpress.cn]

- 19. emulatebio.com [emulatebio.com]

- 20. file.selleckchem.com [file.selleckchem.com]

- 21. echemi.com [echemi.com]

Thermal stability concerns for 3-Fluoro-4-(4-formylphenoxy)benzonitrile at high temperatures

Subject: In-depth Technical Guide on the Thermal Stability of 3-Fluoro-4-(4-formylphenoxy)benzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Thermal Stability for a Novel Compound

As researchers and developers, we frequently work with novel molecules where comprehensive safety and stability data is not yet publicly available. This compound is one such compound. While its unique structure is promising for various applications, its behavior at elevated temperatures is not documented in readily accessible literature. This guide serves as a technical support center, providing you with the foundational knowledge, experimental protocols, and troubleshooting frameworks necessary to safely and effectively determine the thermal stability of this and other similar compounds.

Our approach is grounded in established principles of chemical structure, reactivity, and state-of-the-art thermal analysis techniques. We will proceed from the perspective that in the absence of specific data, a thorough experimental evaluation is not just recommended, but essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that raise thermal stability concerns?

A1: The molecule's structure contains several functional groups that inform our initial assessment:

-

Fluorinated Aromatic Ring: The C-F bond is very strong, but upon decomposition, fluorinated organic compounds can be a source of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[1][2]

-

Nitrile Group (-C≡N): Benzonitriles are generally quite thermally stable. However, under certain conditions, the nitrile group can undergo exothermic reactions, particularly in the presence of strong acids, bases, or oxidizing agents.[1] Decomposition can lead to the release of toxic cyanide fumes and nitrogen oxides.[1]

-

Diphenyl Ether Linkage (-O-): The aromatic ether bond is typically robust and requires significant energy to cleave. This linkage often imparts good thermal stability to molecules.

-

Formyl Group (-CHO): The aldehyde group is a potential site for reactivity. It can be susceptible to oxidation, especially at elevated temperatures, and could be a trigger point for decomposition pathways.

Q2: Without specific data, what is a reasonable starting point for a maximum heating temperature in my experiments?

A2: It is crucial to start with a conservative approach. For a novel organic compound of this nature, it is advisable to initially avoid temperatures exceeding 80-100 °C without a prior thermal analysis. A preliminary Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) scan is the most reliable way to determine a safe working temperature range.

Q3: What are the expected decomposition products I should be concerned about?

A3: Based on the compound's structure, potential hazardous decomposition products could include:

-

Cyanide fumes[1]

Therefore, all high-temperature experiments should be conducted in a well-ventilated fume hood with appropriate safety protocols in place.

Q4: How do I interpret the results from a TGA experiment?